molecular formula C11H20O B14475733 4-Butyl-1-methoxycyclohex-1-ene CAS No. 65975-21-5

4-Butyl-1-methoxycyclohex-1-ene

Cat. No.: B14475733
CAS No.: 65975-21-5
M. Wt: 168.28 g/mol
InChI Key: DNIJNXXKJCOGKS-UHFFFAOYSA-N
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Description

4-Butyl-1-methoxycyclohex-1-ene is a substituted cyclohexene derivative featuring a methoxy group at position 1 and a butyl chain at position 3. Its molecular formula is C₁₁H₂₀O (molecular weight: 168.28 g/mol). The compound’s structure combines a cyclohexene backbone with substituents that influence its physicochemical properties.

Properties

CAS No.

65975-21-5

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4-butyl-1-methoxycyclohexene

InChI

InChI=1S/C11H20O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h8,10H,3-7,9H2,1-2H3

InChI Key

DNIJNXXKJCOGKS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(=CC1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-1-methoxycyclohex-1-ene can be achieved through several methods. One common approach involves the acyloxylation of 1-methoxycyclohex-1-ene using tert-butyl peracetate or tert-butyl perbenzoate in the presence of copper(I) salts. The reaction typically occurs at elevated temperatures (around 70°C) and can take several hours to complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-1-methoxycyclohex-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new substituted cyclohexenes with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have biological activity and could be studied for potential pharmaceutical applications.

    Medicine: Research into its derivatives could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Butyl-1-methoxycyclohex-1-ene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s methoxy group can be converted to a carbonyl group through the transfer of oxygen atoms. In reduction reactions, the double bond in the cyclohexene ring can be reduced to a single bond, resulting in the formation of a cyclohexane derivative.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Potential Applications
This compound -OCH₃ (1), -C₄H₉ (4) C₁₁H₂₀O Methoxy, alkyl chain Organic synthesis, solvents
4-(2-Methoxypropan-2-yl)-1-methylcyclohex-1-ene -CH₃ (1), -OCH(CH₃)₂ (4) C₁₀H₁₆O Methoxy, branched alkyl Polymer intermediates
5,5-Dimethyl-cyclohex-3-en-1-ol -OH (1), -CH₃ (5,5) C₈H₁₄O Hydroxyl, dimethyl Pharmaceuticals, fragrances

Functional Group Influence

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in this compound enhances ring electron density, favoring electrophilic addition reactions. In contrast, the hydroxyl group in 5,5-dimethyl-cyclohex-3-en-1-ol introduces hydrogen-bonding capability, increasing polarity and aqueous solubility.
  • Lipophilicity and Solubility: The butyl chain in this compound significantly increases lipophilicity (logP estimated >3.5), making it suitable for non-polar solvents. Compound , with a hydroxyl group, is more hydrophilic (logP ~1.8), favoring use in polar media.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Butyl-1-methoxycyclohex-1-ene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves alkylation or methoxylation of cyclohexene derivatives. For example, hydrochlorination of 4-t-butyl-1-methylenecyclohexane (a structurally similar compound) employs controlled acid catalysis to preserve stereochemical integrity . Computational tools like REAXYS or PISTACHIO can predict feasible routes by analyzing reaction templates and precursor compatibility, prioritizing high-yield pathways (e.g., using Cl⁻ or Br⁻ as leaving groups) . Optimization requires Design of Experiments (DOE) to test variables like temperature, solvent polarity, and catalyst loading, with purity monitored via HPLC or GC-MS.

Q. Which spectroscopic techniques are most reliable for validating the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry:

  • ¹H NMR : Methoxy (-OCH₃) protons appear as a singlet (~δ 3.3–3.5 ppm), while butyl chain protons show splitting patterns dependent on vicinal coupling .
  • ¹³C NMR : The methoxy carbon resonates at ~δ 50–55 ppm, and olefinic carbons appear deshielded (~δ 120–130 ppm) .
  • Mass Spectrometry (MS) : Fragmentation patterns (e.g., loss of -OCH₃ or butyl groups) validate molecular weight and substituent positions. Cross-reference with NIST Chemistry WebBook data ensures accuracy .

Q. How does the methoxy group influence the compound’s reactivity in electrophilic addition reactions?

  • Methodological Answer : The methoxy group acts as an electron-donating substituent, directing electrophiles (e.g., H⁺, Cl⁺) to the β-position of the cyclohexene ring. Comparative experiments with non-methoxy analogs (e.g., 4-butylcyclohexene) can isolate its electronic effects. Kinetic studies (e.g., monitoring HCl addition via UV-Vis spectroscopy) quantify rate enhancements .

Advanced Research Questions

Q. How can stereochemical outcomes of hydrochlorination be predicted and controlled in this compound?

  • Methodological Answer : Stereoselectivity depends on the reaction mechanism (e.g., carbocation vs. concerted pathways). For hydrochlorination:

  • Carbocation Stability : A bulky t-butyl group favors chair conformations where the methoxy group occupies an equatorial position, stabilizing intermediates via hyperconjugation .
  • Stereochemical Analysis : Use chiral GC columns or X-ray crystallography to determine enantiomer ratios. Computational modeling (DFT) predicts transition-state geometries and energy barriers .

Q. How to resolve contradictions in reported reaction yields for methoxycyclohexene derivatives across studies?

  • Methodological Answer : Discrepancies often arise from unaccounted variables like trace moisture (hydrolysis) or catalyst deactivation. Systematic replication studies should:

  • Control Variables : Standardize solvent purity, inert atmosphere, and catalyst sourcing.
  • Data Normalization : Compare yields relative to internal standards (e.g., deuterated analogs) to isolate experimental artifacts .
  • Meta-Analysis : Use databases like REAXYS to aggregate data, identifying outliers through statistical tools (e.g., Grubbs’ test) .

Q. What strategies mitigate side reactions (e.g., ring-opening or polymerization) during functionalization of this compound?

  • Methodological Answer :

  • Temperature Control : Low temperatures (-20°C to 0°C) suppress radical pathways that lead to polymerization.
  • Protecting Groups : Temporarily protect the methoxy group (e.g., silylation) to prevent undesired nucleophilic attack.
  • In-Line Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real-time .

Q. How to evaluate the compound’s stability under varying storage conditions for long-term research use?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stress : Store samples at 40°C, 75% RH for 6 months, analyzing degradation products via LC-MS.
  • Light Exposure : Test UV stability in quartz cells, tracking photolysis byproducts.
  • Recommendations : Store in amber vials under argon at -20°C, with stabilizers like BHT for radical-sensitive moieties .

Methodological Best Practices

Designing a robust purification protocol for this compound:

  • Step 1 : Perform flash chromatography using a gradient of hexane:ethyl acetate (95:5 to 80:20) to separate non-polar byproducts.
  • Step 2 : Recrystallize from cold ethanol to remove residual solvents.
  • Step 3 : Validate purity via melting point analysis and HPLC (≥99% area under the curve) .

Integrating computational and experimental data for reaction optimization:

  • Workflow :

Use REAXYS to identify precedent reactions and extract rate constants.

Simulate energy profiles (Gaussian or ORCA) to predict regioselectivity.

Validate with small-scale experiments (<1 mmol), adjusting parameters iteratively .

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